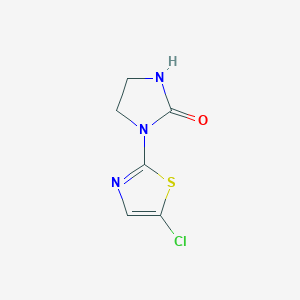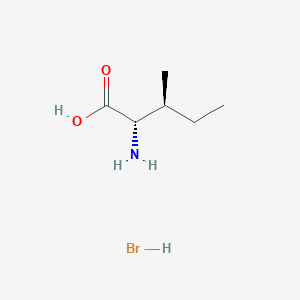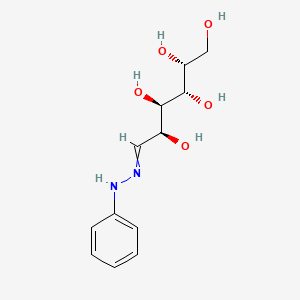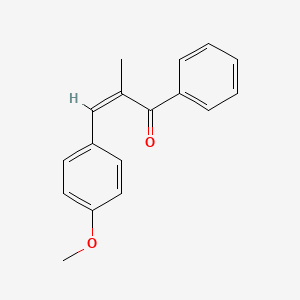
1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one is a heterocyclic compound that features both thiazole and imidazolidinone rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one typically involves the reaction of 5-chloro-1,3-thiazole with imidazolidin-2-one under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can significantly enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted thiazole derivatives
- Sulfoxides and sulfones from oxidation reactions
- Reduced thiazole derivatives
科学研究应用
1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function .
相似化合物的比较
1,3-Thiazole: Shares the thiazole ring but lacks the imidazolidinone moiety.
Imidazolidin-2-one: Contains the imidazolidinone ring but lacks the thiazole ring.
5-Chloro-1,3-thiazole: Similar structure but without the imidazolidinone ring.
Uniqueness: 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one is unique due to the combination of both thiazole and imidazolidinone rings in its structure. This dual-ring system provides distinct chemical properties and potential biological activities that are not observed in compounds containing only one of these rings .
属性
CAS 编号 |
13109-95-0 |
|---|---|
分子式 |
C6H6ClN3OS |
分子量 |
203.65 g/mol |
IUPAC 名称 |
1-(5-chloro-1,3-thiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C6H6ClN3OS/c7-4-3-9-6(12-4)10-2-1-8-5(10)11/h3H,1-2H2,(H,8,11) |
InChI 键 |
PQMYJQKFYLVGBT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1)C2=NC=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)





![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)






